1-Ethenyl-10-methylspiro[4.5]decan-7-one
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Overview
Description
1-Ethenyl-10-methylspiro[45]decan-7-one is a spiro compound characterized by a unique bicyclic structureIts molecular formula is C13H20O, and it is known for its distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-10-methylspiro[4.5]decan-7-one typically involves spiroannelation reactions. One common method involves the reaction of 3-chloro-5,5-dimethylcyclohex-2-en-1-one with 1,4-dilithiobutane under anhydrous conditions. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-10-methylspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethenyl group is replaced by other nucleophiles such as halides or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
1-Ethenyl-10-methylspiro[4.5]decan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 1-Ethenyl-10-methylspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Spiro[4.5]decan-7-one: A structurally related compound with similar reactivity but different substituents.
1,8-Dimethylspiro[4.5]decan-7-one: Another spiro compound with distinct chemical properties and applications.
Uniqueness: 1-Ethenyl-10-methylspiro[4.5]decan-7-one is unique due to its ethenyl group, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
89462-17-9 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-ethenyl-10-methylspiro[4.5]decan-7-one |
InChI |
InChI=1S/C13H20O/c1-3-11-5-4-8-13(11)9-12(14)7-6-10(13)2/h3,10-11H,1,4-9H2,2H3 |
InChI Key |
UKPNZOOKERMSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)CC12CCCC2C=C |
Origin of Product |
United States |
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